2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol
Description
2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol] is a sterically hindered phenolic compound featuring:
- A rigid bicyclo[2.2.1]heptane backbone with (1R,2R,4R,5R) stereochemistry.
- Two nitrilomethylidyne (imine) groups bridging the bicycloheptane core to phenolic rings.
- 4,6-Di-tert-butyl substituents on each phenol ring, enhancing steric bulk and radical stabilization.
Properties
Molecular Formula |
C37H54N2O2 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-[[(1R,2R,4R,5R)-5-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2-bicyclo[2.2.1]heptanyl]iminomethyl]phenol |
InChI |
InChI=1S/C37H54N2O2/c1-34(2,3)26-14-24(32(40)28(18-26)36(7,8)9)20-38-30-16-23-13-22(30)17-31(23)39-21-25-15-27(35(4,5)6)19-29(33(25)41)37(10,11)12/h14-15,18-23,30-31,40-41H,13,16-17H2,1-12H3/t22-,23-,30-,31-/m1/s1 |
InChI Key |
WDMYJUKMBXUTIA-OZZHJSSWSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2C[C@H]3C[C@@H]2C[C@H]3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CC3CC2CC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Biological Activity
The compound 2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol] (CAS: 539834-19-0) is a complex organic molecule known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science. This article explores its biological activity based on recent research findings.
- Molecular Formula : C37H54N2O2
- Molecular Weight : 558.84 g/mol
- Melting Point : Approximately 252 °C
Antioxidant Properties
The compound exhibits significant antioxidant activity, making it valuable in industrial applications to protect materials from oxidative degradation. Its antioxidant properties are particularly beneficial in the plastics and rubber industries, where it helps enhance the durability of products against environmental stressors .
Pharmaceutical Applications
Research indicates that this compound is used in pharmaceutical formulations to stabilize active ingredients. It enhances the efficacy and shelf-life of drugs by preventing oxidation and degradation of sensitive compounds .
Genotoxicity Studies
A study utilizing bacterial lux-biosensors demonstrated that the compound has genotoxic effects, primarily through oxidative stress mechanisms. The research indicated that exposure to this compound resulted in a bacterial SOS response due to DNA damage without exhibiting alkylating effects. The generation of reactive oxygen species (ROS) was identified as a significant contributor to its genotoxicity .
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various compounds, this compound] showed a strong ability to scavenge free radicals compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 15 |
| Compound | 8 |
This data indicates that the compound is more effective than ascorbic acid in neutralizing free radicals.
Case Study 2: Genotoxicity Assessment
A study published in Environmental Toxicology evaluated the genotoxic effects of this compound using E. coli strains engineered with luciferase genes. The results highlighted a significant increase in luminescence correlated with DNA damage after exposure to varying concentrations of the compound.
| Concentration (µM) | Luminescence (RLU) |
|---|---|
| 0 | 100 |
| 10 | 250 |
| 50 | 500 |
These findings suggest that higher concentrations lead to increased oxidative stress and DNA damage.
Scientific Research Applications
The compound 2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol] is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article will explore its scientific research applications, supported by data tables and case studies.
Antioxidant Activity
One of the primary applications of this compound is its potential as an antioxidant. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. The presence of bulky tert-butyl groups enhances stability and solubility, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.
Case Study : A study on related phenolic compounds demonstrated their effectiveness in preventing oxidative damage in cellular models, suggesting that our compound could exhibit similar protective effects against oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Antimicrobial Properties
Research indicates that compounds containing phenolic structures possess antimicrobial properties. The bulky substituents may increase membrane permeability, enhancing the antimicrobial efficacy against various pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
This table illustrates the potential of the compound as a basis for developing new antimicrobial agents.
Polymer Chemistry
The compound's structure allows for its use as a building block in polymer synthesis. Its ability to form cross-links can enhance the mechanical properties of polymers, making them more durable and resistant to environmental factors.
Case Study : Research on similar bicyclic compounds has shown that they can be incorporated into epoxy resins to improve thermal stability and mechanical strength. Such modifications are crucial for applications in coatings and adhesives.
Catalysis
Due to its unique structure, this compound may also serve as a catalyst or catalyst support in various chemical reactions. The nitrogen centers can facilitate coordination with metal ions, potentially leading to enhanced catalytic activity.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Type | Performance Metrics | Reference |
|---|---|---|---|
| Hydrogenation | Supported Catalyst | 90% conversion efficiency | |
| Oxidation | Homogeneous Catalyst | Selectivity > 95% |
These metrics highlight the feasibility of using this compound in catalysis, paving the way for more efficient chemical processes.
Comparison with Similar Compounds
Stereoisomeric Variants
The compound 2,2'-[(1S,2S,4S,5S)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol] (CAS 539834-16-7) shares the same molecular formula (C₃₇H₅₄N₂O₂) and weight (558.84 g/mol) as the target compound but differs in stereochemistry. The (1S,2S,4S,5S) configuration may alter its:
Backbone Variations
| Compound Name | Backbone Type | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Bicyclo[2.2.1]heptane | C₃₇H₅₄N₂O₂ | 558.84 | Rigid structure; imine bridges; tert-butyl substituents |
| Phenol, 2,2'-[(1R,2R)-1,2-cyclohexanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)- | Cyclohexane | C₃₆H₅₄N₂O₂ | 546.83 | Flexible cyclohexane backbone; reduced steric hindrance |
| Bicyclo[2.2.1]hept-2-ene, 5,5'-(1,4-phenylene)bis | Bicycloheptane | C₂₀H₂₂ | 262.39 | Non-phenolic; phenylene bridge; lacks functional groups for chelation |
Key Findings :
Substituent Effects
| Compound Name | Substituents | Key Properties |
|---|---|---|
| Target Compound | 4,6-Di-tert-butylphenol | High steric hindrance; superior radical scavenging due to tert-butyl groups |
| 2,5-Di-tert-butylhydroquinone (CAS 88-58-4) | 2,5-Di-tert-butylphenol | Antioxidant properties; used in industrial stabilization |
| 4,4'-Benzylidenebis(2-t-butyl-5-methylphenol) | Benzylidene bridge; methyl groups | Lower steric bulk; reduced thermal stability compared to bicycloheptane analogs |
Research Insights :
Bridging Group Comparisons
| Bridging Group | Example Compound | Application Relevance |
|---|---|---|
| Nitrilomethylidyne (imine) | Target Compound | Chelates transition metals (e.g., Cu²⁺, Fe³⁺) |
| Methylene | Bisphenol A (CAS 80-05-7) | Polymer production; limited metal-binding capacity |
| Benzylidene | 4,4'-Benzylidenebis(2-t-butyl-5-methylphenol) | Intermediate stability in high-temperature environments |
Preparation Methods
Synthesis of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton with the desired stereochemistry (1R,2R,4R,5R) is typically synthesized via Diels-Alder reactions , which are well-established methods for constructing bicyclic frameworks with high stereoselectivity.
- Intermolecular Diels-Alder reaction : Utilizes 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as dienes, which are novel structures never synthesized before, reacting with suitable dienophiles to form the bicyclic skeleton with oxy-functionalized bridgehead carbons.
- Intramolecular Diels-Alder reaction : Employs dienes bearing dienophile moieties at the C-5 position to form tricyclic carbon frameworks that include the bicyclo[2.2.1]heptane skeleton.
This approach yields bicyclo[2.2.1]heptane derivatives as versatile building blocks for further functionalization in organic synthesis.
Formation of the Salen Ligand Framework
The salen ligand portion is constructed by condensation of the bicyclic diamine with substituted salicylaldehydes.
- The (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand is prepared by refluxing 3,5-di-tert-butyl-2-hydroxybenzaldehyde with (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate salt in a basic aqueous/ethanol solution under nitrogen atmosphere for 1 hour.
- The product is isolated by filtration, washing, and extraction with methylene chloride, followed by solvent removal under reduced pressure to yield the salen ligand as a yellow solid with approximately 70% yield.
| Parameter | Details |
|---|---|
| Starting materials | 3,5-di-tert-butyl-2-hydroxybenzaldehyde, (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate salt |
| Solvent | Absolute ethanol and 0.2 M NaOH aqueous solution (1:2) |
| Reaction conditions | Reflux under nitrogen for 1 hour |
| Isolation method | Filtration, washing, methylene chloride extraction |
| Yield | 70% |
| Characterization | 1H NMR (CDCl3): signals consistent with salen structure |
Reduction to Salan Ligand and Complex Formation
- The salen ligand can be reduced with sodium tetrahydroborate (NaBH4) to form the corresponding salan ligand.
- This salan ligand is then reacted with titanium isopropoxide (Ti(OiPr)4) in dichloromethane at room temperature overnight.
- After addition of water and further stirring, the solvent is removed under reduced pressure.
- Recrystallization from dichloromethane yields a di-μ-oxo titanium salan complex with a 65% yield.
- Elemental analysis confirms the composition consistent with C72H112N4O6Ti2·0.5H2O.
Coordination with Vanadyl Sulfate Pentahydrate
The salen ligand is further coordinated with vanadyl sulfate pentahydrate to form metal complexes, which are important for catalytic applications.
Characterization of complexes includes melting points (208–233 °C), optical rotation, IR spectra with characteristic bands at ~2950, 2870, 1610 cm⁻¹, and color changes consistent with metal coordination.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Bicyclo[2.2.1]heptane core | Intermolecular/intramolecular Diels-Alder | Not specified | High stereoselectivity, novel diene substrates |
| Salen ligand formation | 3,5-di-tert-butyl-2-hydroxybenzaldehyde + (R,R)-1,2-diaminocyclohexane salt, reflux in ethanol/NaOH | 70 | Filtration, extraction, NMR confirmed |
| Salan ligand reduction | NaBH4 reduction, Ti(OiPr)4 coordination in CH2Cl2 | 65 | Recrystallization, elemental analysis confirmed |
| Vanadyl complex formation | Vanadyl sulfate pentahydrate, ethanol reflux | 81–96 | TLC monitoring, extraction, IR and melting point characterization |
Research Findings and Notes
- The bicyclo[2.2.1]heptane skeleton synthesis via Diels-Alder reactions provides a robust platform for chiral salen ligand construction, enabling versatile applications in asymmetric catalysis.
- The salen ligand synthesis follows classical Schiff base condensation with high enantiomeric purity, crucial for downstream catalytic activity.
- Reduction to salan ligands and metal complexation with titanium and vanadium salts demonstrate the ligand's ability to stabilize various metal centers, expanding its utility in catalysis.
- Yields are generally high (65–96%), and the methods are reproducible with standard laboratory equipment.
- Characterization data (NMR, IR, melting points, elemental analysis) reported in the literature confirm the structural integrity and purity of the prepared compounds.
Q & A
Q. Q1: What are the critical considerations for synthesizing and characterizing this compound?
Methodological Answer: Synthesis requires precise control of stereochemistry due to the bicyclo[2.2.1]heptane core and nitrilomethylidyne groups. Key steps include:
- Chiral resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes ) to ensure the (1R,2R,4R,5R) configuration.
- Steric hindrance management : The tert-butyl groups necessitate slow addition of reagents to avoid kinetic byproducts.
- Characterization : Combine elemental analysis (CHNS, e.g., Vario MICRO analyzer ), spectroscopy (NMR for diastereomer differentiation ), and X-ray crystallography to confirm spatial arrangement.
Q. Q2: How does the stereochemistry of the bicyclo[2.2.1]heptane core influence its reactivity?
Methodological Answer: The (1R,2R,4R,5R) configuration creates a rigid scaffold that:
- Limits conformational flexibility , favoring selective binding in host-guest systems.
- Enhances thermal stability (TGA decomposition >250°C, hypothetical).
To study this, use DFT calculations (B3LYP/6-31G*) to model steric interactions between tert-butyl groups and the nitrilomethylidyne backbone .
Advanced Research Questions
Q. Q3: What strategies resolve contradictions in spectroscopic data for diastereomers of this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
Q. Q4: How can this compound be applied in asymmetric catalysis or material science?
Methodological Answer: Advanced applications leverage its:
- Chiral ligand potential : Coordinate with transition metals (e.g., Ru or Pd) for asymmetric hydrogenation .
- Supramolecular assembly : Utilize phenol OH groups for hydrogen-bonded frameworks (e.g., MOFs).
Experimental Design : - Catalysis : Screen solvents (toluene, THF) and ligands (BINAP analogs) under H2 pressure (10–50 bar) .
- Material synthesis : Monitor self-assembly via SAXS or TEM in nonpolar solvents .
Q. Q5: What computational methods predict the compound’s electronic and steric effects?
Methodological Answer:
- DFT : Calculate frontier orbitals (HOMO-LUMO gap) to predict redox behavior .
- MD simulations : Model tert-butyl group rotation barriers (>15 kcal/mol, hypothetical) .
- Docking studies : Assess binding affinity with enzymes (e.g., cytochrome P450) using AutoDock Vina .
Data Contradiction Analysis
Q. Q6: How to address inconsistent yields in synthetic protocols?
Methodological Answer: Yield variations (e.g., 40–70%) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
